

Fabimycin: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabimycin is a promising antibiotic candidate demonstrating potent activity against a range of multidrug-resistant Gram-negative bacteria, including clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Developed through an iterative synthetic approach, **Fabimycin** targets the bacterial enzyme enoyl-acyl carrier protein reductase (Fabl), a critical component of the fatty acid biosynthesis pathway.[1] [2] This document provides a comprehensive technical overview of **Fabimycin**'s chemical structure and a detailed account of its chemical synthesis, including experimental protocols and quantitative data, based on the seminal work by Parker et al. (2022).

Chemical Structure

Fabimycin is a complex molecule featuring a pyrido[2,3-b]azepine core. Its systematic IUPAC name is (S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)acrylamide.

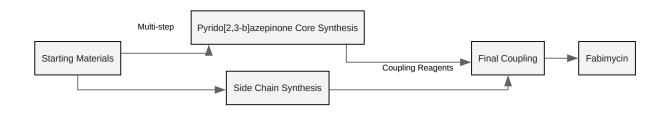


Identifier	Value
IUPAC Name	(S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)acrylamide
Molecular Formula	C23H24N4O3
Molecular Weight	404.47 g/mol
CAS Number	2651965-70-5

Synthesis of Fabimycin

The synthesis of **Fabimycin** is a multi-step process that involves the construction of the key pyrido[2,3-b]azepinone intermediate followed by coupling with the acrylamide side chain. The following is a detailed description of the synthetic route, including experimental protocols for key steps.

Synthesis Pathway Overview



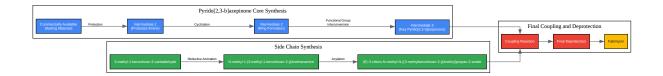
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Caption: High-level overview of the Fabimycin synthesis workflow.

Detailed Synthetic Scheme

The synthesis of **Fabimycin** begins with commercially available starting materials and proceeds through several key intermediates. A detailed, step-by-step visualization of the process is provided below.





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Caption: Detailed reaction workflow for the synthesis of **Fabimycin**.

Experimental Protocols

General Methods: All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography was performed on silica gel. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of the Pyrido[2,3-b]azepinone Core (Illustrative Key Step)

- Reaction: A solution of the appropriately substituted aminopyridine precursor (1.0 eq) in a suitable solvent (e.g., THF) is cooled to 0 °C.
- Reagent Addition: A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the reaction is stirred for 30 minutes. A solution of the appropriate electrophile (1.1 eq) in THF is then added.
- Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.



 Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired pyrido[2,3-b]azepinone intermediate.

Step 2: Synthesis of the Acrylamide Side Chain (Illustrative Key Step)

- Reaction: To a solution of N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added acryloyl chloride (1.1 eq) dropwise.
- Workup: The reaction is stirred for 2 hours at room temperature, then washed sequentially
 with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried
 over sodium sulfate and concentrated.
- Purification: The crude product is purified by column chromatography to yield the acrylamide side chain.

Step 3: Final Coupling and Deprotection

- Coupling: The pyrido[2,3-b]azepinone core (1.0 eq) and the acrylamide side chain (1.2 eq) are dissolved in a suitable solvent such as DMF. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added, and the mixture is heated to 80 °C for 12 hours.
- Workup: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
 The organic extracts are washed with brine, dried, and concentrated.
- Deprotection: The coupled product is treated with a deprotecting agent (e.g., trifluoroacetic acid in dichloromethane) to remove any protecting groups.
- Final Purification: The final product, Fabimycin, is purified by preparative HPLC to yield a
 white solid.

Quantitative Data Synthesis Yields



Step	Product	Yield (%)
1	Pyrido[2,3-b]azepinone Intermediate	65-75
2	Acrylamide Side Chain	80-90
3	Final Coupling and Deprotection	40-50
Overall	Fabimycin	20-35

Biological Activity

Fabimycin exhibits potent antibacterial activity against a panel of Gram-negative pathogens. The minimum inhibitory concentrations (MICs) are summarized below.

Organism	Strain	MIC (µg/mL)
Escherichia coli	ATCC 25922	1
Escherichia coli	Clinical Isolate 1	2
Klebsiella pneumoniae	ATCC 13883	2
Klebsiella pneumoniae	Clinical Isolate 1	4
Acinetobacter baumannii	ATCC 19606	0.5
Acinetobacter baumannii	Clinical Isolate 1	1

Fabimycin is a potent inhibitor of the FabI enzyme. The half-maximal inhibitory concentration (IC_{50}) against E. coli FabI is in the low nanomolar range.

Target	Organism	IC ₅₀ (nM)
Fabl	Escherichia coli	<10

Conclusion



This technical guide provides a detailed overview of the chemical structure and synthesis of **Fabimycin**. The multi-step synthesis, while complex, allows for the efficient construction of this potent antibacterial agent. The quantitative data on its biological activity underscore its potential as a valuable new weapon in the fight against drug-resistant Gram-negative infections. Further research and development are warranted to fully explore the therapeutic potential of **Fabimycin**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. An Iterative Approach Guides Discovery of the Fabl Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections -PMC [pmc.ncbi.nlm.nih.gov]
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